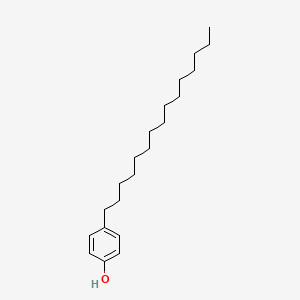

4-Pentadecylphenol

Description

Properties

CAS No. |

5394-76-3 |

|---|---|

Molecular Formula |

C21H36O |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

4-pentadecylphenol |

InChI |

InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18-21(22)19-17-20/h16-19,22H,2-15H2,1H3 |

InChI Key |

MSTWJNRTDPVXOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC=C(C=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

4-Pentadecylphenol CAS 5394-76-3 physicochemical data

Topic: 4-Pentadecylphenol (CAS 5394-76-3): Physicochemical Profile & Technical Monograph Content Type: In-Depth Technical Guide Audience: Researchers, Chemical Engineers, and Drug Development Professionals[1]

Executive Summary

This compound (CAS 5394-76-3), often abbreviated as 4-PDP, is a long-chain alkylphenol characterized by a saturated C15 hydrocarbon tail attached to the para-position of a phenol ring.[1][2] It is distinct from its structural isomer, 3-pentadecylphenol (CAS 501-24-6), which is the primary component of hydrogenated cardanol derived from cashew nut shell liquid (CNSL).[1]

While the 3-isomer is widely used in industrial coatings and friction dusts, the 4-isomer is prized in high-value applications such as liquid crystal synthesis , amphiphilic drug delivery systems , and functional polymer backbones (e.g., polyimides and benzoxazines). Its linear symmetry confers unique mesogenic properties and packing behavior not found in the meta-substituted variant.[1]

Part 1: Chemical Identity & Structural Analysis

The distinction between the para (4-) and meta (3-) isomers is critical for reproducibility.[1] Commercial "Pentadecylphenol" is often the 3-isomer.[1][3] Researchers must verify CAS 5394-76-3 for the para compound.[1]

| Attribute | Detail |

| IUPAC Name | This compound |

| CAS Number | 5394-76-3 |

| Molecular Formula | C₂₁H₃₆O |

| Molecular Weight | 304.51 g/mol |

| SMILES | CCCCCCCCCCCCCCCC1=CC=C(O)C=C1 |

| Synonyms | p-Pentadecylphenol; 1-Hydroxy-4-pentadecylbenzene |

Structural Visualization

The following diagram illustrates the chemical structure and the critical spectroscopic signatures differentiating it from the meta-isomer.

Figure 1: Structural decomposition of this compound highlighting amphiphilic domains and NMR signature.

Part 2: Physicochemical Data Profile

The following data aggregates experimental and predicted values. Note that melting points for long-chain alkylphenols can vary based on polymorphic form and purity.[1]

| Property | Value | Notes |

| Physical State | Waxy Crystalline Solid | White to off-white flakes/powder.[1] |

| Melting Point | 50 – 55 °C | Comparable to 3-isomer; purity dependent.[1] |

| Boiling Point | ~200 °C @ 1-2 mmHg | >350 °C at atmospheric pressure (decomposes).[1] |

| LogP (Octanol/Water) | 9.1 (Predicted) | Highly lipophilic; practically insoluble in water.[1] |

| pKa | ~10.0 | Typical for alkylphenols. |

| Density | 0.94 g/cm³ | Estimated at 25°C. |

| Solubility | Soluble | Ethanol, Chloroform, DCM, THF, Toluene. |

| Solubility | Insoluble | Water, acidic aqueous solutions. |

Part 3: Synthesis & Purification Protocol

Unlike the 3-isomer extracted from CNSL, this compound is typically synthesized to ensure regiospecificity.[1]

Method: Friedel-Crafts Alkylation (Laboratory Scale)

This protocol targets the para-isomer, though ortho-isomer formation is a common byproduct requiring separation.[1]

Reagents:

-

Phenol (Excess)[1]

-

1-Bromopentadecane (or 1-Pentadecanol)[1]

-

Catalyst: Aluminum Chloride (AlCl₃) or Acidic Ion-Exchange Resin (e.g., Amberlyst 15)[1]

-

Solvent: Nitrobenzene or solvent-free (melt)[1]

Step-by-Step Workflow:

-

Reaction Setup: In a 3-neck round bottom flask equipped with a reflux condenser and N₂ inlet, melt Phenol (1.5 eq) and heat to 80°C.

-

Catalyst Addition: Add AlCl₃ (0.1 eq) carefully. The mixture may darken.

-

Alkylation: Add 1-Bromopentadecane (1.0 eq) dropwise over 1 hour. Evolve HBr gas (trap with NaOH scrubber).[1]

-

Heating: Reflux at 110-120°C for 4-6 hours.

-

Quenching: Cool to room temperature and pour into ice-cold dilute HCl to quench the catalyst.

-

Extraction: Extract with Ethyl Acetate (x3). Wash organic layer with brine and water. Dry over Na₂SO₄.

-

Purification (Critical):

-

The crude is a mixture of ortho- and para-isomers.[1]

-

Distillation: Remove excess phenol under high vacuum.

-

Recrystallization: Recrystallize the residue from Hexane or Petroleum Ether . The para-isomer is less soluble and crystallizes out first (higher symmetry), while the ortho-isomer (liquid or lower melting) remains in the mother liquor.[1]

-

Verification: Check purity via HPLC or GC. The 4-isomer should show a single peak.[1]

-

Part 4: Applications in Research

Liquid Crystal Mesogens

This compound serves as a rigid, linear core for liquid crystalline materials. The para-substitution maintains the rod-like (calamitic) shape required for mesophase formation.[1]

-

Mechanism: The phenolic -OH can be esterified or etherified to introduce polarity, while the C15 tail provides flexibility (entropy) to lower transition temperatures.

Amphiphilic Drug Delivery

Used as a lipid tail in the synthesis of amphiphilic polymers or dendrimers.

-

Application: Conjugation with hydrophilic blocks (e.g., PEG) creates micelles that can encapsulate hydrophobic drugs. The C15 chain anchors the drug in the core.

Benzoxazine Polymers

Reacting this compound with formaldehyde and amines yields benzoxazine monomers.[1]

-

Benefit: The long alkyl chain acts as an internal plasticizer, improving the toughness of the cured phenolic resin without sacrificing thermal stability.

Part 5: Spectral Characterization (Validation)

To confirm you have the 4-isomer and not the 3-isomer:

1H NMR (CDCl₃, 400 MHz):

-

δ 6.7 – 7.1 ppm: Two doublets (integration 2H each, J ≈ 8 Hz). This AA'BB' pattern is diagnostic of 1,4-disubstitution.

-

Contrast: The 3-isomer shows a multiplet pattern (singlet, doublet, triplet, doublet) due to asymmetry.

-

-

δ 4.5 – 5.0 ppm: Broad singlet (1H, -OH).

-

δ 2.5 ppm: Triplet (2H, benzylic -CH₂-).[1]

-

δ 0.88 ppm: Triplet (3H, terminal -CH₃).[1]

IR Spectrum:

-

3300-3400 cm⁻¹: Broad O-H stretch.[1]

-

830-840 cm⁻¹: Strong band characteristic of para-disubstituted benzene out-of-plane bending.[1] (The meta-isomer absorbs near 690 and 780 cm⁻¹).[1]

Part 6: Safety & Handling

-

Hazards: Skin and eye irritant. Phenolic compounds can cause chemical burns.

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the phenol ring (which turns the white solid pink/brown).

References

-

PubChem. this compound (Compound).[1] National Library of Medicine. Available at: [Link][1]

- Tyman, J. H. P.Synthetic and Natural Phenols. Elsevier, 1996.

-

Atta, A. M., et al. "Synthesis and properties of new crosslinked poly(ester-amide)s based on this compound."[1] Polymers for Advanced Technologies, 2006. (Details synthesis and polymer applications).

Sources

Methodological & Application

Protocols for synthesizing polyamides using 4-Pentadecylphenol derivatives

Application Note: Synthesis of High-Performance Polyamides from 4-Pentadecylphenol Derivatives

Executive Summary

This application note details the synthesis of processable, high-temperature polyamides derived from 3-pentadecylphenol (PDP) , a bio-based phenol obtained from Cashew Nut Shell Liquid (CNSL). While traditional aromatic polyamides (aramids) suffer from poor solubility and difficult processing, the incorporation of the bulky pentadecyl (

This guide focuses on the synthesis of the monomer 4-(4'-carboxyphenoxy)-2-pentadecylbenzoic acid and its subsequent polymerization via the Yamazaki-Higashi phosphorylation method.

Scientific Rationale & Mechanism

Why this compound?

-

Internal Plasticization: The long alkyl chain acts as an internal plasticizer, lowering the glass transition temperature (

) slightly to improve melt processability while maintaining high thermal decomposition temperatures ( -

Solubility: The bulky pendant group prevents the formation of tight inter-chain hydrogen bonding networks, allowing the polymer to dissolve in common aprotic solvents (NMP, DMAc, DMSO), facilitating solution casting of films.

Mechanism of Polymerization (Yamazaki-Higashi):

Direct polycondensation uses triphenyl phosphite (TPP) and pyridine to activate the carboxylic acid groups. The reaction proceeds through an N-phosphonium salt intermediate, which reacts with the amine to form the amide bond. Metal salts (LiCl or CaCl

Protocol A: Monomer Synthesis

Target Monomer: 4-(4'-carboxyphenoxy)-2-pentadecylbenzoic acid Starting Material: 3-Pentadecylphenol (Hydrogenated Cardanol)

Step 1: Carboxylation (Kolbe-Schmitt Reaction)

This step introduces the first carboxylic acid group ortho to the phenolic hydroxyl.

-

Reagents: 3-Pentadecylphenol (1.0 eq), NaOH (2.0 eq), CO

(gas). -

Procedure:

-

Dissolve 3-pentadecylphenol in water/methanol containing NaOH.

-

Evaporate to dryness to obtain the dry sodium phenoxide salt.

-

Place the salt in an autoclave. Pressurize with CO

(50–100 atm). -

Heat to 160–180°C for 8–10 hours.

-

Cool, dissolve the solid mass in water, and acidify with HCl to precipitate the crude acid.

-

Purification: Recrystallize from benzene/petroleum ether to isolate 4-hydroxy-2-pentadecylbenzoic acid .

-

Quality Control (QC): Check Melting Point (MP) and FTIR (Broad OH stretch, C=O acid stretch).

-

Step 2: Etherification (Nucleophilic Aromatic Substitution)

This step links the second aromatic ring via an ether bridge.

-

Reagents: 4-hydroxy-2-pentadecylbenzoic acid (1.0 eq), p-fluorobenzonitrile (1.1 eq) (Alternative: Ethyl 4-fluorobenzoate), K

CO -

Procedure:

-

Charge a flask with the hydroxy acid, K

CO -

Stir at 100°C for 1 hour to form the phenoxide anion.

-

Add p-fluorobenzonitrile dropwise.

-

Reflux at 140–150°C for 12 hours.

-

Pour into ice water to precipitate the nitrile intermediate.

-

Step 3: Hydrolysis to Diacid

-

Reagents: Nitrile intermediate, KOH (excess), Ethylene Glycol/Water (1:1).

-

Procedure:

-

Reflux the intermediate in aqueous alkaline glycol at 160°C until ammonia evolution ceases (approx. 12-24 hours).

-

Acidify with dilute HCl to precipitate the dicarboxylic acid.

-

Purification: Recrystallize from ethanol/water.

-

QC:

H NMR (DMSO-

-

Protocol B: Polymerization (Yamazaki-Higashi)[1]

Reaction Type: Direct Polycondensation Stoichiometry: 1:1 Diacid to Diamine (Critical for high Mw)

Reagents & Equipment

| Component | Specification | Purpose |

| Monomer A | 4-(4'-carboxyphenoxy)-2-pentadecylbenzoic acid (2.0 mmol) | Diacid Source |

| Monomer B | 4,4'-Oxydianiline (ODA) (2.0 mmol) | Diamine Source |

| Activator | Triphenyl Phosphite (TPP) (4.0 mmol) | Activates -COOH |

| Solvent | N-Methyl-2-pyrrolidone (NMP) (10 mL) | Reaction Medium |

| Base | Pyridine (2.5 mL) | Proton Scavenger/Catalyst |

| Salt | CaCl | Solubilizer |

| Atmosphere | Dry Nitrogen | Prevents hydrolysis of TPP |

Step-by-Step Procedure

-

Preparation: Dry all glassware in an oven at 120°C. Dry NMP over molecular sieves (4Å).

-

Charging: In a 50 mL three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add:

-

Diacid Monomer (2.0 mmol)

-

Diamine Monomer (2.0 mmol)

-

Calcium Chloride (0.3 g)

-

NMP (10 mL)

-

Pyridine (2.5 mL)

-

-

Activation: Add Triphenyl Phosphite (TPP) (4.0 mmol) via syringe.

-

Reaction:

-

Heat the mixture to 100–115°C under a steady stream of nitrogen.

-

Stir at constant speed (e.g., 300 rpm) for 3 hours .

-

Observation: The solution should become viscous. If it turns cloudy/gel-like, add a small amount of NMP containing LiCl to maintain solubility.

-

-

Termination & Isolation:

-

Pour the hot viscous solution slowly into 500 mL of vigorously stirred methanol .

-

The polymer will precipitate as a fibrous or powdery solid.

-

-

Purification:

-

Filter the polymer.

-

Wash with hot methanol (2x) and hot water (2x) to remove residual pyridine and salts.

-

Soxhlet Extraction: Extract with methanol for 12 hours to remove oligomers.

-

Dry in a vacuum oven at 80°C for 24 hours.

-

Characterization & Quality Control

| Technique | Parameter | Target Specification |

| Inherent Viscosity ( | 0.5 g/dL in NMP at 30°C | 0.5 – 0.9 dL/g (Indicates high Mw) |

| FTIR | Functional Groups | Amide I (1650 cm |

| Solubility | 10 mg/mL | Soluble in NMP, DMAc, DMSO, Pyridine. Insoluble in Methanol, Acetone. |

| TGA | Thermal Stability | |

| DSC | Glass Transition ( | Typically 180°C – 220°C (Lower than rigid aramids due to alkyl chain). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Viscosity / Brittle Film | Stoichiometric imbalance | Ensure Diacid/Diamine ratio is exactly 1:1.00. Weigh on analytical balance. |

| Precipitation during Reaction | Polymer insolubility | Increase LiCl/CaCl |

| Dark Coloration | Oxidation | Ensure rigorous N |

| Low Yield | Incomplete hydrolysis of monomer | Check Monomer Step 3. Ensure nitrile peak (2230 cm |

Process Visualization

Diagram 1: Monomer Synthesis Pathway

Caption: Synthetic pathway for converting 3-pentadecylphenol into the dicarboxylic acid monomer.

Diagram 2: Polymerization Workflow

Caption: Yamazaki-Higashi direct polycondensation workflow for PDP-based polyamides.

References

-

Sadavarte, N. V., et al. (2009).[1] "Synthesis and characterization of new polyimides containing pendent pentadecyl chains." European Polymer Journal.[1] [1]

-

Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). "Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts."[2] Journal of Polymer Science: Polymer Chemistry Edition.

-

Pillai, C. K. S. (2025). "Synthesis and Characterization of Polyamides containing pendant pentadecyl chains." ResearchGate.[3][4]

-

Save My Exams. (2024). "Formation of Polyamides - A Level Chemistry Revision Notes."

Sources

- 1. Sci-Hub: Synthesis and characterization of new polyimides containing pendent pentadecyl chains [sci-hub.jp]

- 2. Synthesis of high‐molecular‐weight poly(amide‐hydrazide)s by the phosphorylation reaction using diphenylphosphite and pyridine | Scilit [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Note & Protocol: Facile Preparation of Hydrogen-Bonded Liquid Crystal Complexes Using 4-Pentadecylphenol

Introduction: The Supramolecular Approach to Advanced Materials

Hydrogen-bonded liquid crystals (HBLCs) represent a cornerstone of supramolecular chemistry, offering a versatile and intelligent route to designing functional materials.[1][2] Unlike conventional liquid crystals based on a single, covalently-bonded mesogenic molecule, HBLCs are formed through the self-assembly of two or more distinct molecular components via specific, non-covalent interactions.[3] The primary interaction is the hydrogen bond, a highly directional and selective force that allows for the predictable construction of complex architectures from simple building blocks.[2]

This guide focuses on the preparation of HBLCs using 4-Pentadecylphenol as the hydrogen bond donor. The choice of this molecule is deliberate and strategic. The phenol group provides the essential acidic proton (the hydrogen bond donor), while the long, saturated C15H31 alkyl chain (pentadecyl group) introduces the necessary molecular anisotropy to promote the formation of liquid crystalline phases (mesophases). By complexing this compound with a suitable hydrogen bond acceptor, such as a pyridine derivative, we can induce or modify liquid crystalline behavior, creating new materials with unique thermal and optical properties.

The inherent biocompatibility and dynamic nature of these complexes make them particularly compelling for applications in drug development, where they can serve as novel matrices for controlled and sustained drug release.[4][5][6] This document provides the core principles, detailed experimental protocols, and characterization methodologies for the successful preparation and validation of these advanced materials.

Scientific Rationale and Design Principles

The formation of a stable HBLC complex is not a random occurrence but a process guided by specific molecular recognition principles. Understanding the causality behind experimental choices is critical for reproducibility and innovation.

-

The Hydrogen Bond Donor: this compound

-

Causality: The hydroxyl (-OH) group of the phenol is the active site, providing an acidic proton that can be donated to an electron-rich acceptor. The long pentadecyl tail is a lipophilic, rod-like segment that, due to van der Waals forces, encourages the parallel alignment of molecules—a prerequisite for liquid crystallinity. Without this long chain, mesophase formation would be unlikely.

-

-

The Hydrogen Bond Acceptor: Pyridine Derivatives

-

Causality: Pyridine and its derivatives are exemplary hydrogen bond acceptors. The nitrogen atom within the aromatic ring possesses a lone pair of electrons that readily accepts the proton from the phenol.[7][8] The choice of substituents on the pyridine ring (e.g., alkoxy chains, stilbazole groups) is a powerful tool for tuning the final properties of the complex, such as its melting point and the type of liquid crystal phase observed (e.g., nematic, smectic).[9][10][11]

-

-

Stoichiometry and Self-Assembly

-

Causality: The most stable and predictable complexes are typically formed when the donor and acceptor are mixed in an equimolar (1:1) ratio.[7] This ensures that each phenolic proton is paired with a pyridine nitrogen, maximizing the hydrogen bonding interactions and leading to the formation of a well-defined supramolecular structure.

-

-

Solvent-Mediated Synthesis

-

Causality: The choice of solvent is crucial. An ideal solvent must dissolve both starting materials to create a homogeneous mixture, but it should be non-polar enough not to compete with the hydrogen bond formation (e.g., avoiding protic solvents like methanol if possible). Hexane, pentane, or chloroform are excellent choices.[10] The technique of slow evaporation allows the molecules to self-organize into a thermodynamically stable, crystalline complex as the solvent concentration gradually decreases.[10]

-

Visualization of the Supramolecular Assembly

To conceptualize the process, two diagrams are provided below. The first illustrates the fundamental hydrogen-bonding interaction, and the second outlines the complete experimental workflow.

Caption: Formation of the H-bonded complex.

Caption: Overall experimental workflow.

Detailed Application Protocols

4.1. Materials & Equipment

| Category | Item | Purpose |

| Chemicals | This compound (≥98%) | Hydrogen Bond Donor |

| 4-Stilbazole or other suitable Pyridine Derivative (≥98%) | Hydrogen Bond Acceptor | |

| Hexane (Anhydrous, ≥99%) or other suitable non-polar solvent | Reaction & Crystallization Medium | |

| Equipment | Analytical Balance (±0.1 mg) | Accurate weighing of reactants |

| Magnetic Stirrer & Stir Bars | Homogenization of solutions | |

| Standard Glassware (beakers, flasks, vials) | Reaction vessels | |

| Filtration Apparatus (Buchner funnel, filter paper) | Collection of the solid product | |

| Vacuum Oven or Desiccator | Drying of the final product | |

| Characterization | Fourier-Transform Infrared (FTIR) Spectrometer with ATR | Verification of hydrogen bond formation |

| Differential Scanning Calorimeter (DSC) | Determination of thermal transitions | |

| Polarized Optical Microscope (POM) with Hot Stage | Visual identification of liquid crystal phases |

4.2. Protocol 1: Synthesis via Slow Evaporation

This protocol is based on the widely adopted and reliable method of solvent evaporation to promote crystalline self-assembly.[10]

-

Stoichiometric Weighing: Accurately weigh equimolar amounts of this compound and the chosen pyridine derivative. For example, weigh 304.5 mg of this compound (1.0 mmol) and an equivalent molar amount of the acceptor.

-

Separate Dissolution: Place the weighed components into separate, clean glass vials. Add a minimal amount of hexane to each vial (e.g., 2-3 mL) and stir gently at room temperature until both solids are fully dissolved. Rationale: This ensures that both components are fully solvated and available for complexation upon mixing.

-

Mixing: Combine the two solutions into a single, larger vial or beaker. Rinse the original vials with a small additional amount of solvent and add it to the main mixture to ensure a complete transfer. Stir the combined solution for 10-15 minutes.

-

Slow Evaporation: Cover the vial with a perforated lid (e.g., parafilm with small holes) and leave it undisturbed in a fume hood at ambient temperature. Rationale: Slow, controlled evaporation is critical. It allows the supramolecular structures to form well-ordered crystals rather than crashing out as an amorphous powder.

-

Product Collection and Drying: Once the solvent has completely evaporated (typically 24-48 hours), a crystalline solid should be visible. Scrape the product from the vial, collect it by filtration if necessary, and dry it under vacuum for several hours to remove any residual solvent.

4.3. Protocol 2: A Self-Validating Characterization System

The following three techniques, when used in concert, provide irrefutable evidence of successful complex formation.

-

FTIR Spectroscopy (Verification of H-Bonding):

-

Procedure: Obtain an FTIR spectrum of the pure this compound, the pure pyridine acceptor, and the final product.

-

Expected Result: In the spectrum of pure this compound, a relatively sharp O-H stretching band will be observed around 3300-3400 cm⁻¹. In the spectrum of the final complex, this band will broaden significantly and shift to a lower wavenumber (e.g., towards 2500-3000 cm⁻¹).

-

Interpretation: This shift and broadening is the classic spectroscopic signature of a strong hydrogen bond (O-H···N), confirming the successful formation of the supramolecular complex.

-

-

Differential Scanning Calorimetry (Thermal Behavior):

-

Procedure: Seal 3-5 mg of the sample in an aluminum DSC pan. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its clearing point, then cool it at the same rate.[12] Record the heat flow.

-

Expected Result: The DSC thermogram of the complex will show different transition temperatures compared to the individual components. New peaks corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions will appear.

-

Interpretation: The appearance of new, distinct thermal transitions confirms the formation of a new chemical entity with its own unique phase behavior. The temperatures and enthalpies of these transitions are quantitative measures of the mesophase stability.

-

-

Polarized Optical Microscopy (Visual Confirmation):

-

Procedure: Place a small amount of the complex on a glass slide and cover with a coverslip. Position the slide on the hot stage of the POM. Heat and cool the sample while observing it through crossed polarizers.

-

Expected Result: Upon cooling from the isotropic liquid phase, birefringent, mobile textures will appear at the temperatures corresponding to the phase transitions observed in the DSC.[12] Nematic phases will show a threaded or Schlieren texture, while smectic phases will exhibit fan-shaped or mosaic textures.

-

Interpretation: Direct visual observation of these characteristic textures provides definitive proof of liquid crystalline behavior in the newly formed complex.

-

Representative Data and Expected Outcomes

The following table presents hypothetical, yet realistic, data to illustrate the expected change in thermal properties upon complexation.

| Sample | Transition 1 (°C) (ΔH, kJ/mol) | Transition 2 (°C) (ΔH, kJ/mol) | Mesophase Range (°C) |

| This compound (Donor) | Cr → I at 65 (25.2) | - | 0 |

| Pyridine Derivative (Acceptor) | Cr → I at 80 (28.5) | - | 0 |

| 1:1 H-Bonded Complex | Cr → SmA at 95 (30.1) | SmA → I at 125 (2.5) | 30 |

Cr = Crystal, SmA = Smectic A phase, I = Isotropic Liquid

Analysis: As shown, the individual components may not be liquid crystalline. However, the H-bonded complex exhibits a stable smectic A phase over a 30 °C range, demonstrating the power of supramolecular assembly to induce mesomorphism.

Broader Implications for Drug Development

The protocols described herein provide a robust platform for creating novel HBLC systems. For drug development professionals, these materials offer exciting possibilities:

-

Drug Encapsulation: The self-assembled liquid crystalline matrix can host small molecule drugs within its structure, protecting them from degradation.[4]

-

Sustained Release: The viscosity and ordered nature of the liquid crystal phase can be tuned to control the diffusion and release rate of an encapsulated drug, making these systems ideal for transdermal or parenteral depot formulations.[5][6][13]

-

Biocompatibility: The components are often based on simple organic molecules, offering a potentially favorable biocompatibility profile.

By mastering these synthesis and characterization techniques, researchers can rapidly develop and screen new HBLC candidates for a wide range of advanced applications.

References

-

Bruce, D. W., Johnson, O. D., Wainwright, S. G., & Whitwood, A. C. (2023). Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. CrystEngComm, 25(22), 2778-2786. [Link]

-

Aitipamula, S., et al. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design. Available at: [Link]

-

Johnson, O. D., Wainwright, S. G., Whitwood, A. C., & Bruce, D. W. (2023). Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. White Rose Research Online. Available at: [Link]

-

Ambrožič, G., & Žigon, M. (2005). Hydrogen-bonded liquid-crystalline polyurethane complexes with 4-dodecyloxybenzoic acid. Acta Chimica Slovenica, 52, 259-264. Available at: [Link]

-

Kato, T., & Fréchet, J. M. J. (1989). A new approach to the stabilization of liquid-crystalline phases through hydrogen bonding. Journal of the American Chemical Society, 111(22), 8533-8534. Available at: [Link]

-

Prasad, V., & Rao, D. S. (2021). Diversified Applications Of Hydrogen Bond Liquid Crystals. IOP Conference Series: Materials Science and Engineering, 1084, 012089. Available at: [Link]

-

Singh, R. K., et al. (2023). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. Polymers, 15(1), 191. [Link]

-

Zhao, X., et al. (2015). Self-Assembled Cubic Liquid Crystalline Nanoparticles for Transdermal Delivery of Paeonol. Medical Science Monitor, 21, 3334-3340. [Link]

-

Hagar, M., et al. (2021). Pyridine-Based Three-Ring Bent-Shape Supramolecular Hydrogen Bond-Induced Liquid Crystalline Complexes: Preparation and Density Functional Theory Investigation. Molecules, 26(11), 3374. [Link]

-

Gray, G. W., et al. (1984). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Molecular Crystals and Liquid Crystals, 105(1-2), 231-244. Available at: [Link]

-

Mo, J., Miller, G., & Nagaraj, M. (2016). Liquid crystal nanoparticles for commercial drug delivery. White Rose Research Online. Available at: [Link]

-

Goud, N. R., et al. (2019). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Pharmaceutics, 11(9), 437. [Link]

-

Thakur, R. R. S., et al. (2022). Lyotropic liquid crystals for parenteral drug delivery. Journal of Drug Delivery Science and Technology, 74, 103525. Available at: [Link]

-

Al-Hamdani, A. H., & Ahmed, H. A. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Crystals, 12(12), 1779. [Link]

-

Li, M. H., et al. (2020). Smart Supramolecular Self-Assembled Nanosystem: Stimulus-Responsive Hydrogen-Bonded Liquid Crystals. Nanomaterials, 10(11), 2200. [Link]

-

Honorato-Rios, C., et al. (2021). From Equilibrium Liquid Crystal Formation and Kinetic Arrest to Photonic Bandgap Films Using Suspensions of Cellulose Nanocrystals. Crystals, 11(1), 63. [Link]

-

Wikipedia contributors. (2024). Phenol. Wikipedia. Available at: [Link]

-

Kumar, P., et al. (2024). Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. Frontiers in Nanotechnology, 6. [Link]

-

Gaballa, S., et al. (2022). Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems. Pharmaceutics, 14(11), 2419. [Link]

-

Hanton, L. R., et al. (2000). The co-ordination chemistry of mixed pyridine–phenol and phenanthroline–phenol ligands; effects of π-stacking interactions and ligand rigidity on complex structures. Journal of the Chemical Society, Dalton Transactions, (21), 3899-3908. [Link]

-

Johnson, O. D., et al. (2023). Hydrogen-bonded Liquid Crystals formed from 4-Alkoxystilbazoles and Chlorophenols. CrystEngComm, 25, 2778-2786. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Smart Supramolecular Self-Assembled Nanosystem: Stimulus-Responsive Hydrogen-Bonded Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. The co-ordination chemistry of mixed pyridine–phenol and phenanthroline–phenol ligands; effects of π-stacking interactions and ligand rigidity on complex structures - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Self-Assembled Cubic Liquid Crystalline Nanoparticles for Transdermal Delivery of Paeonol - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Friedel-Crafts Alkylation of Phenol with Pentadecyl Bromide

Welcome to the technical support center for the Friedel-Crafts alkylation of phenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of long-chain alkylated phenols, specifically focusing on the reaction with pentadecyl bromide. As your Senior Application Scientist, I have compiled this resource to help you troubleshoot common issues and improve the yield and purity of your desired products.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing both theoretical explanations and practical solutions.

Question 1: Why is my yield of mono-pentadecylphenol consistently low?

Low yields in the Friedel-Crafts alkylation of phenol can be attributed to several factors, primarily stemming from the inherent reactivity of the phenol molecule.

Causality:

-

Catalyst Deactivation: The hydroxyl group of phenol is a Lewis base and can coordinate with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃). This interaction deactivates the catalyst, necessitating the use of stoichiometric or even excess amounts of the catalyst.[1]

-

Competing O-Alkylation: The oxygen atom of the hydroxyl group is also a nucleophilic site, leading to the formation of pentadecyl phenyl ether as a significant byproduct. This is a common side reaction in phenol alkylation.[1]

-

Low Reactivity of Primary Alkyl Bromide: Pentadecyl bromide is a primary alkyl halide. The formation of a primary carbocation is energetically unfavorable. Therefore, the reaction likely proceeds through a carbocation-like complex with the Lewis acid, which is less reactive than a secondary or tertiary carbocation.

Troubleshooting Steps:

-

Increase Catalyst Loading: Due to deactivation by the phenolic hydroxyl group, a higher catalyst-to-substrate ratio is often required compared to standard Friedel-Crafts reactions. Start with a 1:1 molar ratio of Lewis acid to phenol and incrementally increase it.

-

Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. For a long-chain primary alkyl bromide, a moderate temperature range (e.g., 50-80 °C) is a good starting point. Use a reaction calorimeter to monitor the heat flow and identify the optimal temperature window for your specific setup.[2]

-

Consider a Milder Lewis Acid: Very active Lewis acids like AlCl₃ can promote unwanted side reactions. Experiment with moderately active or mild Lewis acids to improve selectivity for C-alkylation.[3]

Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Alkylation [3]

| Catalyst Activity | Examples | Characteristics |

| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅ | High reactivity, but can lead to polysubstitution and side reactions. |

| Moderately Active | InCl₃, SbCl₅, FeCl₃ | Good balance of reactivity and selectivity. |

| Mild | BCl₃, SnCl₄, TiCl₄, ZnCl₂ | Higher selectivity, but may require longer reaction times or higher temperatures. |

-

Employ a Heterogeneous Catalyst: Solid acid catalysts, such as zeolites or sulfated metal oxides, can offer improved selectivity for the desired product, easier separation, and potential for recycling.

Question 2: How can I minimize the formation of di- and tri-pentadecylphenol byproducts (polysubstitution)?

Polysubstitution is a common issue because the initial alkylation product is often more reactive than the starting phenol.

Causality:

-

Activating Effect of the Alkyl Group: The newly introduced pentadecyl group is an electron-donating group, which activates the aromatic ring and makes it more susceptible to further electrophilic attack.[4]

Troubleshooting Steps:

-

Use an Excess of Phenol: Employing a significant molar excess of phenol relative to pentadecyl bromide will increase the probability of the electrophile reacting with an un-substituted phenol molecule. A starting ratio of 3:1 (phenol:pentadecyl bromide) is recommended.[3]

-

Control the Addition of the Alkylating Agent: Add the pentadecyl bromide solution slowly and dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent at any given time, favoring mono-alkylation.

-

Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the desired mono-alkylated product is maximized to prevent further alkylation.

Question 3: I am observing a significant amount of pentadecyl phenyl ether. How can I favor C-alkylation over O-alkylation?

The formation of an ether (O-alkylation) is a competing reaction pathway that can significantly reduce the yield of the desired C-alkylated product.

Causality:

-

Nucleophilicity of the Phenolic Oxygen: The lone pairs of electrons on the oxygen atom of the hydroxyl group make it a potent nucleophile that can attack the electrophilic alkylating agent.[5]

Troubleshooting Steps:

-

Choice of Catalyst and Solvent: The choice of catalyst and solvent can influence the C/O alkylation ratio. More Lewis acidic sites are reported to favor C-alkylation.[6][7] Non-polar solvents can also favor C-alkylation.

-

Protect the Hydroxyl Group: A more advanced strategy involves protecting the phenolic hydroxyl group as a silyl ether. The silyl ether can then be subjected to Friedel-Crafts alkylation, and the silyl group is typically removed during the reaction work-up, yielding the C-alkylated phenol.[3]

-

Consider a Fries Rearrangement Approach: While not a direct alkylation, one could consider acylating the phenol first (which favors C-acylation) and then reducing the carbonyl group to the desired alkyl chain. This multi-step approach can avoid the issue of O-alkylation altogether.[8]

Question 4: How can I control the regioselectivity of the reaction to favor either the ortho or para isomer?

The hydroxyl group of phenol is an ortho, para-director. The ratio of the two isomers can be influenced by several factors.

Causality:

-

Steric Hindrance: The bulky pentadecyl group will experience steric hindrance at the ortho position from the adjacent hydroxyl group.

-

Thermodynamic vs. Kinetic Control: The para isomer is generally the thermodynamically more stable product due to reduced steric hindrance, while the ortho isomer can be the kinetically favored product under certain conditions.

Troubleshooting Steps:

-

Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para isomer. Conversely, higher temperatures may favor the kinetically controlled ortho product.

-

Catalyst Selection: Certain catalysts can exhibit a preference for a specific isomer. For instance, some solid acid catalysts have been shown to have high para-selectivity. The use of a bulky catalyst may also favor substitution at the less sterically hindered para position.[1]

-

Solvent Effects: The polarity of the solvent can influence the transition state energies for ortho and para attack, thereby affecting the product ratio. Experiment with a range of solvents from non-polar (e.g., hexane, carbon disulfide) to moderately polar (e.g., dichloromethane, nitrobenzene).

Frequently Asked Questions (FAQs)

What is the general mechanism of the Friedel-Crafts alkylation of phenol?

The reaction proceeds via electrophilic aromatic substitution. The key steps are:

-

Formation of the Electrophile: The Lewis acid catalyst activates the pentadecyl bromide to form a highly electrophilic carbocation-like complex.

-

Nucleophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the electrophilic complex.

-

Deprotonation: A base (often the Lewis acid-halide complex) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the alkylated phenol.

Caption: General mechanism of Friedel-Crafts alkylation of phenol.

What are the key safety precautions for this reaction?

-

Pentadecyl Bromide: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[9]

-

Lewis Acids (e.g., AlCl₃, FeCl₃): These are corrosive and react violently with water. Handle in a glove box or under an inert atmosphere. Wear appropriate PPE, including a face shield.[10]

-

Solvents: Use anhydrous solvents and handle them in a fume hood. Be aware of their flammability and toxicity.

-

Reaction Quenching: The reaction is typically quenched by slowly adding it to ice-water. This should be done carefully in a fume hood, as the quenching of reactive Lewis acids can be highly exothermic.

How can I monitor the progress of the reaction?

-

Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the consumption of starting materials and the formation of products.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to quantitatively monitor the reaction progress and determine the relative amounts of starting materials, products, and byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the conversion and product distribution.

What is a general experimental protocol to start with?

This is a generalized starting point. Optimization of each parameter is crucial for achieving the best results.

Materials:

-

Phenol

-

Pentadecyl bromide

-

Anhydrous Lewis acid (e.g., FeCl₃)

-

Anhydrous solvent (e.g., dichloromethane)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Catalyst and Phenol: Under a nitrogen atmosphere, add the anhydrous Lewis acid and the anhydrous solvent to the flask. Cool the mixture to 0 °C in an ice bath. Add the phenol to the mixture and stir until it dissolves.

-

Addition of Alkylating Agent: Dissolve the pentadecyl bromide in the anhydrous solvent and add it to the dropping funnel. Add the pentadecyl bromide solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50 °C). Monitor the reaction progress by TLC or GC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it by slowly pouring it into a beaker of ice-cold 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography or distillation under reduced pressure to isolate the desired pentadecylphenol isomers.

Caption: A workflow for troubleshooting common issues in the Friedel-Crafts alkylation of phenol.

References

- Ecke, G. G., & Kolka, A. J. (1958). U.S. Patent No. 2,831,898. Washington, DC: U.S.

-

Phenol alkylation (Friedel-Crafts Alkylation). (n.d.). J&K Scientific LLC. Retrieved February 8, 2024, from [Link]

- Process for the alkylation of phenols. (2017). Google Patents.

-

Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. (2022). ResearchGate. Retrieved from [Link]

-

Reaction Mechanism of Friedel Crafts alkylation. (n.d.). Physics Wallah. Retrieved February 8, 2024, from [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). National Institutes of Health. Retrieved from [Link]

-

Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. (2023). National Institutes of Health. Retrieved from [Link]

-

Selective Alkylation of Phenols Using Solid Catalysts. (n.d.). White Rose eTheses Online. Retrieved February 8, 2024, from [Link]

-

Friedel–Crafts reaction of phenol. (2015). Chemistry Stack Exchange. Retrieved from [Link]

-

Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. (2019). ResearchGate. Retrieved from [Link]

-

Phenol alkylation (Friedel-Crafts Alkylation). (n.d.). J&K Scientific LLC. Retrieved February 8, 2024, from [Link]

-

Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps. Retrieved from [Link]

-

FT-IR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol (KBr pellet). (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. (2022). ResearchGate. Retrieved from [Link]

-

Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). MDPI. Retrieved from [Link]

-

Comparative study of phenol alkylation mechanisms using homogeneous and silica-supported boron trifluoride catalysts. (n.d.). ResearchGate. Retrieved from [Link]

-

Is regioselectivity affected by steric factors during alkylation of naphthalene?. (2021). Chemistry Stack Exchange. Retrieved from [Link]

-

Hydrogenated cardanol. (n.d.). PubChem. Retrieved from [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). LibreTexts Chemistry. Retrieved from [Link]

-

Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. (2018). National Institutes of Health. Retrieved from [Link]

-

Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (2009). ACS Publications. Retrieved from [Link]

-

BROMINE BROMINE - Safety Handbook. (n.d.). ICL Group. Retrieved February 8, 2024, from [Link]

-

Alkylation of Phenol: A Mechanistic View. (2015). ResearchGate. Retrieved from [Link]

-

C–H Alkylation of Heteroarenes with Alkyl Bromides. (2018). Thieme Chemistry. Retrieved from [Link]

-

Handling liquid bromine and preparing bromine water. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved February 8, 2024, from [Link]

-

A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2010). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2021). ACS Catalysis. Retrieved from [Link]

-

GC-MS profile of 3-n-pentadecylphenol. (n.d.). ResearchGate. Retrieved from [Link]

-

O-Alkylation of phenol derivatives via a nucleophilic substitution. (2011). Royal Society of Chemistry. Retrieved from [Link]

-

Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. (2019). ChemRxiv. Retrieved from [Link]

-

A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2010). National Institutes of Health. Retrieved from [Link]

-

What Is the Mechanism of Phenol Alkylation?. (2024). Hubei Sanli Fengxiang Technology Co., Ltd. Retrieved from [Link]

-

Friedel-Crafts Alkylation. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]

-

Scheme 1. Friedel–Crafts alkylation of oxetane 1 with phenol. (n.d.). ResearchGate. Retrieved from [Link]

-

Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications. (2009). ResearchGate. Retrieved from [Link]

-

N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts. (2018). Royal Society of Chemistry. Retrieved from [Link]

-

Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. (n.d.). Pharmaguideline. Retrieved February 8, 2024, from [Link]

-

Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mt.com [mt.com]

- 3. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]

- 4. Friedel-Crafts Alkylation [organic-chemistry.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. leapchem.com [leapchem.com]

Technical Support Guide: Controlling Domain Size in 4-Pentadecylphenol (PDP) Thin Film Self-Assembly

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Pentadecylphenol (PDP) thin film self-assembly. This guide is designed for researchers, scientists, and drug development professionals who are working with PDP and need to precisely control the domain size and morphology of their thin films. As a molecule with a hydrophilic phenol head and a long hydrophobic alkyl tail, PDP is an excellent model compound for studying hydrogen-bonding-driven self-assembly. The ability to control the size of the resulting crystalline domains is critical for tuning the film's optical, electronic, and surface properties for various applications.

This document provides in-depth, experience-driven answers to common questions, troubleshooting for frequent experimental challenges, and validated protocols to improve the reproducibility and quality of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the self-assembly of this compound.

Q1: What are the primary driving forces behind PDP self-assembly?

The self-assembly of PDP is governed by a balance of non-covalent interactions.[1] The primary driving force is the strong, directional hydrogen bonding between the hydroxyl groups (-OH) of the phenol heads. This interaction promotes the formation of ordered molecular arrangements. Concurrently, the long C15 alkyl chains (pentadecyl group) interact via weaker van der Waals forces, leading to organized packing of the hydrophobic tails.[2] This interplay results in the formation of distinct, crystalline domains within the thin film.

Q2: What is a "domain" in the context of a PDP thin film?

A "domain" refers to a region within the thin film where the PDP molecules have self-assembled into a continuous, ordered, or crystalline lattice with a specific orientation. These domains are separated from other domains by grain boundaries or from the disordered, amorphous regions of the film. The size, shape, and orientation of these domains are critical parameters that dictate the overall properties of the film.

Q3: Why is controlling domain size so important for my application?

Domain size is a critical morphological feature that directly influences the macroscopic properties and performance of the thin film. For example:

-

In Organic Electronics: Larger, more ordered crystalline domains with fewer grain boundaries typically lead to higher charge carrier mobility, which is essential for devices like organic field-effect transistors (OFETs).

-

In Sensing Applications: The domain boundaries can act as active sites for sensing. Therefore, a higher density of smaller domains might enhance sensitivity for certain analytes.[3]

-

For Surface Patterning: Controlling domain size allows for the creation of well-defined micro- and nano-scale patterns, which can be used as templates for further material deposition or as functional surfaces themselves.

Q4: What are the key experimental parameters that influence domain size in PDP thin films?

The final morphology of a PDP thin film is a result of a complex interplay between thermodynamics and kinetics. The key parameters you can control are:

-

Solvent Choice: Polarity and evaporation rate are critical.[4][5]

-

Deposition Method & Parameters: Techniques like spin-coating, dip-coating, or drop-casting, and their specific settings (e.g., spin speed), significantly alter film formation.[3][6]

-

Substrate Properties: The surface energy, roughness, and chemical nature of the substrate affect molecular adhesion and nucleation.[7][8]

-

Post-Deposition Annealing: Applying thermal energy can promote domain growth and ordering.[9]

-

Solution Concentration: The concentration of PDP in the solvent affects nucleation density and film thickness.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section is formatted to help you diagnose and solve specific problems encountered during your experiments.

Problem: My domains are too small and numerous. How can I increase their size?

-

Causality: The formation of small domains is typically a sign that the self-assembly process is kinetically trapped. This means the molecules assemble rapidly and lock into small, stable structures before they have sufficient time or energy to diffuse and merge into larger, more thermodynamically favorable domains.

-

Solutions:

-

Switch to a Solvent with a Lower Evaporation Rate: This is often the most effective solution. Rapid solvent evaporation quenches the system, preventing large domain formation. By using a solvent with a higher boiling point (and thus lower vapor pressure), you extend the time the film remains in a solution-cast state, allowing for molecular rearrangement. For example, switching from chloroform (B.P. 61°C) to chlorobenzene (B.P. 131°C) will significantly slow down evaporation.[4][10]

-

Implement Thermal Annealing: Heat the substrate after deposition at a temperature below the melting point of PDP. This provides the thermal energy (kT) needed for molecules to overcome kinetic barriers, detach from smaller domains, and incorporate into larger ones. This process, known as Ostwald ripening, leads to an increase in the average domain size over time.[9][11]

-

Decrease the Spin-Coating Speed: A lower spin speed results in a thicker initial wet film. This can increase the time required for the solvent to fully evaporate, giving molecules more time to organize.

-

Use a Saturated Solvent Vapor Environment: Performing the deposition in a chamber partially saturated with the solvent's vapor will slow the net evaporation rate, promoting the growth of larger domains.

-

Problem: I'm observing irregular or dendritic (fractal-like) domain shapes instead of compact, well-defined structures.

-

Causality: Dendritic growth is characteristic of a process far from equilibrium, often dominated by diffusion-limited aggregation. This occurs when the rate of molecular attachment to a growing domain is much faster than the rate at which molecules can diffuse across the surface to find an energetically favorable spot.

-

Solutions:

-

Slow Down the Evaporation Rate: As with small domains, a slower evaporation process (using a higher boiling point solvent or a vapor-rich environment) can shift the growth regime from kinetic to thermodynamic control, favoring more compact and stable shapes.[10]

-

Increase Substrate Temperature During Deposition: Gently heating the substrate during casting (e.g., to 30-50°C) can increase the surface mobility of PDP molecules, allowing them to rearrange into more compact structures before the solvent fully evaporates.[4]

-

Optimize Annealing Conditions: A carefully controlled annealing process can "refine" the shape of existing domains. The added thermal energy allows molecules at high-energy dendritic tips to relocate to more stable positions, resulting in smoother, more compact domain boundaries over time.

-

Problem: The domain size is inconsistent across the substrate. How can I improve uniformity?

-

Causality: A lack of uniformity often points to inconsistencies in the experimental conditions across the substrate surface. This could be related to temperature gradients, uneven solvent evaporation, or substrate contamination.

-

Solutions:

-

Ensure Uniform Substrate Cleaning: Any variation in surface contamination can create different nucleation sites, leading to non-uniform growth. Implement a rigorous and repeatable cleaning protocol for your substrates.[12]

-

Verify Leveling: Ensure your spin-coater chuck and annealing hot plate are perfectly level. Any tilt can cause uneven solvent flow and film thickness, leading to variations in domain size.

-

Control the Deposition Environment: Perform depositions in a controlled environment (e.g., a glovebox or a covered chamber) to minimize airflow. Air currents can cause turbulent and uneven solvent evaporation across the substrate.

-

Check for Temperature Gradients: Ensure your hot plate provides uniform heating across its entire surface during annealing. Use a thermocouple to check for hot or cold spots.

-

Problem: The film is dewetting from the substrate, or I see no domain formation at all.

-

Causality: This issue is almost always related to poor substrate-molecule interaction, typically caused by an incompatible surface energy or contamination.

-

Solutions:

-

Improve Substrate Cleaning: This is the first and most critical step. Use a multi-step cleaning process (e.g., sonication in acetone, then isopropanol, followed by oxygen plasma or UV-ozone treatment) to remove organic residues and render the surface hydrophilic.[12]

-

Modify Substrate Surface Energy: The surface energy of the substrate dictates how the PDP solution wets the surface. Silicon wafers with a native oxide layer are hydrophilic and generally work well. If you are using a hydrophobic substrate, you may need to apply a surface treatment (like O2 plasma) to increase its surface energy. Conversely, on a very high-energy surface, a self-assembled monolayer (SAM) might be needed to tune the interaction.[7][8]

-

Check PDP Purity and Solution Stability: Ensure the PDP material is pure and the solution is fully dissolved and free of aggregates before deposition. Filtering the solution through a PTFE syringe filter can help.

-

Section 3: Experimental Protocols & Workflows

These protocols provide a validated starting point for your experiments. Always adapt them based on your specific equipment and target morphology.

Protocol 3.1: Standard Protocol for Spin-Coating PDP Thin Films

-

Substrate Preparation:

-

Clean a silicon wafer piece by sonicating for 15 minutes each in acetone, then isopropanol.

-

Dry the substrate thoroughly with a stream of dry nitrogen.

-

Treat the substrate with an oxygen plasma or UV-ozone cleaner for 5-10 minutes to remove residual organic contaminants and ensure a hydrophilic surface.

-

-

Solution Preparation:

-

Prepare a 1 mg/mL solution of this compound in chlorobenzene.

-

Gently heat the solution (e.g., to 40°C) and stir until the PDP is fully dissolved.

-

Allow the solution to cool to room temperature before use. For best results, filter the solution using a 0.2 µm PTFE syringe filter.

-

-

Spin-Coating:

-

Place the cleaned substrate on the spin-coater chuck and ensure it is centered.

-

Dispense enough PDP solution to cover approximately 2/3 of the substrate surface.

-

Spin-coat using a two-stage program:

-

Stage 1: 500 RPM for 10 seconds (for spreading).

-

Stage 2: 2000 RPM for 45 seconds (for thinning and drying).

-

-

Carefully remove the substrate and proceed to annealing.

-

Protocol 3.2: Thermal Annealing Procedure for Domain Size Control

-

Setup:

-

Preheat a laboratory hot plate to the desired annealing temperature (e.g., 70°C). Ensure the hot plate is in a location free from drafts.

-

Place a glass petri dish with its cover on the hot plate to create a small annealing chamber. This helps maintain temperature uniformity and a semi-saturated vapor environment.

-

-

Annealing:

-

Place the freshly spin-coated PDP substrate inside the preheated petri dish.

-

Anneal for the desired duration. A typical starting point is 1-2 hours. Longer times will generally result in larger domains.

-

To stop the process, remove the petri dish from the hot plate and allow it to cool slowly to room temperature on a benchtop. Rapid cooling can introduce stress and defects into the film.

-

-

Characterization:

-

Analyze the film morphology using Atomic Force Microscopy (AFM) or Polarized Optical Microscopy (POM) to determine domain size, shape, and coverage.

-

Experimental Workflow for PDP Domain Size Control

The following diagram illustrates the logical flow of the experimental process.

Caption: Workflow for fabricating and characterizing PDP thin films.

Section 4: Key Parameter Influence Summary

Understanding the causal relationships between experimental parameters and the final film morphology is key to achieving your desired outcome.

Parameter Influence on Domain Size

| Parameter | Action | Expected Effect on Domain Size | Scientific Rationale |

| Solvent Evaporation Rate | Decrease (e.g., use higher B.P. solvent) | Increase | Slower evaporation provides more time for molecular diffusion and rearrangement, allowing the system to reach a lower energy state with larger, more ordered domains.[4][10] |

| Annealing Temperature | Increase (below Tₘ) | Increase | Provides thermal energy to overcome kinetic barriers, promoting molecular mobility and the growth of larger domains at the expense of smaller ones (Ostwald ripening).[9][13] |

| Annealing Time | Increase | Increase | Allows more time for the diffusion and coarsening processes to occur, leading to larger equilibrium domain sizes.[11] |

| Substrate Surface Energy | Increase (e.g., via O₂ plasma) | Varies / Can Decrease | A higher surface energy can increase the density of nucleation sites. If nucleation is dense, domains have less space to grow before impinging on neighbors, resulting in a smaller average size.[7][8] |

| PDP Solution Concentration | Increase | Increase (up to a point) | Higher concentration can lead to a thicker film and more material available for crystal growth. However, excessively high concentrations can lead to rapid aggregation and smaller, disordered domains. |

Interrelationship of Key Parameters

The following diagram visualizes how different experimental choices causally affect the physical processes that determine the final domain size.

Caption: Key parameters influencing the final domain size in PDP films.

References

-

Effect of Annealing Temperature on the Optical Properties of Spin Coated CdS/PVA Thin Films. (2015). ResearchGate. [Link]

-

Troubleshooting and Mitigating Gels in Polyolefin Film Products. (2014). ResearchGate. [Link]

-

Co-solvent polarity controlled self-assembly of tetraphenylethylene-buried amphiphile for size-regulated tumor accumulation. (2017). National Institutes of Health (PMC). [Link]

-

Self-Assembly of Colloidal Nanocrystals: From Intricate Structures to Functional Materials. (2016). ACS Publications. [Link]

-

Troubleshooting for Thin Film Deposition Processes. (n.d.). Society of Vacuum Coaters. [Link]

-

Influence of Substrate Composition on Marine Microfouling. (1981). ResearchGate. [Link]

-

Solvent Effect on Small-Molecule Thin Film Formation Deposited Using the Doctor Blade Technique. (2023). MDPI. [Link]

-

Self-assembly of pentapeptides in ethanol to develop organogels. (2021). ResearchGate. [Link]

-

A Review of Thin-Film Growth, Properties, Applications, and Future Prospects. (2024). MDPI. [Link]

-

Self-assembly of octadecyltrichlorosilane: Surface structures formed using different protocols of particle lithography. (2013). Beilstein Journal of Nanotechnology. [Link]

-

Thin film preparation of polyphenol oxidase enzyme (PPO) and investigation of its organic vapor interaction mechanism. (2023). National Institutes of Health (PubMed). [Link]

-

Solvent effects on kinetic mechanisms of self-assembly by peptide amphiphiles via molecular dynamics simulations. (2015). National Institutes of Health (PubMed). [Link]

-

Effect of Annealing Time on Structure, Morphology, and Optical Properties of Nanostructured CdO Thin Films Prepared by CBD Technique. (2022). MDPI. [Link]

-

Influence of Substrate Composition on Marine Microfouling. (1981). National Institutes of Health (PMC). [Link]

-

Review of Growth Defects in Thin Films Prepared by PVD Techniques. (2022). MDPI. [Link]

-

Relationship between the Annealing Temperature and the Presence of PbI 2 Platelets at the Surfaces of Slot-Die-Coated Triple-Halide Perovskite Thin Films. (2023). ResearchGate. [Link]

-

Solvent-Induced Morphology Control of Polymer Assemblies with Improved Photothermal Features. (2024). National Institutes of Health (PMC). [Link]

-

Self-assembling structures and thin-film microscopic morphologies of amphiphilic rod-coil block oligomers. (2005). National Institutes of Health (PubMed). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Thin film preparation of polyphenol oxidase enzyme (PPO) and investigation of its organic vapor interaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Solvent effects on kinetic mechanisms of self-assembly by peptide amphiphiles via molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJNANO - Self-assembly of octadecyltrichlorosilane: Surface structures formed using different protocols of particle lithography [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Influence of Substrate Composition on Marine Microfouling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Self-assembling structures and thin-film microscopic morphologies of amphiphilic rod-coil block oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. svc.org [svc.org]

- 13. researchgate.net [researchgate.net]

Minimizing side reactions during the formylation of 4-Pentadecylphenol

Current Status: Operational Topic: Minimizing Side Reactions in C15-Phenol Formylation Ticket Priority: High (Process Optimization)

Executive Summary & Method Selection

The Challenge: 4-Pentadecylphenol (PDP) presents a unique synthetic challenge due to its amphiphilic nature. The polar phenolic head seeks aqueous/polar interaction, while the lipophilic C15 tail (pentadecyl chain) demands non-polar solvents. Standard formylation protocols (Reimer-Tiemann) often fail due to phase transport issues, leading to tar formation (polymerization) and low conversion .

The Solution: To minimize side reactions, you must move away from "legacy" aqueous methods toward coordination chemistry .

Method Selection Matrix

| Feature | Magnesium-Mediated (Recommended) | Reimer-Tiemann (Legacy) | Duff Reaction (Alternative) |

| Primary Reagents | MgCl₂, Paraformaldehyde, Et₃N | CHCl₃, NaOH (aq) | HMTA, TFA or AcOH |

| Selectivity | 99% Ortho (Chelation controlled) | Mixed (Ortho/Para) + Tars | Ortho (mostly), but acidic |

| Side Reactions | Minimal (Clean conversion) | High (Carbene hydrolysis, Tars) | Polymerization if not controlled |

| Suitability for PDP | High (Organic solvent based) | Low (Requires Phase Transfer Catalyst) | Medium (Solubility issues) |

The Gold Standard: Magnesium-Mediated Formylation

This protocol uses the Casiraghi-Skattebøl method. It minimizes side reactions by "locking" the phenoxide into a magnesium complex, preventing over-reaction and directing the formyl group exclusively to the ortho position.

Mechanism of Action

The reaction proceeds via a specific coordinate complex where Magnesium acts as a template, bringing the formaldehyde equivalent (generated in situ) directly to the ortho position.

Figure 1: The Magnesium template effect prevents para-attack and polymerization, the two most common side reactions.

Optimized Protocol for PDP

Reagents:

-

This compound (1.0 eq)

-

Anhydrous MgCl₂ (1.5 eq) — Crucial: Must be anhydrous beads.

-

Paraformaldehyde (3.0 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Solvent: Dry THF or Acetonitrile (ACN).

Step-by-Step Workflow:

-

Complexation: Dissolve PDP in dry THF under Nitrogen. Add MgCl₂ and Et₃N. Stir for 15 mins at RT. The solution will likely turn cloudy/opaque (formation of phenoxide-Mg complex).

-

Addition: Add solid Paraformaldehyde in one portion.

-

Reflux: Heat to gentle reflux (65-70°C) for 3–5 hours.

-

Checkpoint: Monitor via TLC. The Mg-complex prevents "tar" spots near the baseline.

-

-

Quench: Cool to RT. Pour into cold 10% HCl or 1M H₂SO₄.

-

Why? Breaks the Mg-chelate to release the aldehyde.

-

-

Extraction: Extract with Ethyl Acetate (avoid Ether due to PDP solubility). Wash with brine.

Troubleshooting Guide (FAQ Format)

Category A: Reaction Stalled / Low Yield[2]

Q: My reaction mixture turned into a solid gel/clump. What happened? A: This is likely a "Solubility Crash."

-

Cause: The Mg-phenoxide of PDP is extremely lipophilic and bulky. In concentrated solutions, it aggregates.[1]

-

Fix: Increase solvent volume. For PDP, run at 0.2 M concentration or lower. Switch from Acetonitrile to THF, as THF solubilizes the long alkyl chain better.

Q: I see starting material (PDP) remaining even after 6 hours. A: This indicates Moisture Contamination .

-

Cause: Water hydrolyzes the reactive intermediate back to phenol.

-

Fix: Ensure MgCl₂ is strictly anhydrous (flame-dry the flask). If your Paraformaldehyde is old, it may have low reactivity (depolymerization failure). Use fresh Paraformaldehyde.

Category B: Impurities & Side Reactions[2]

Q: I am seeing a "double spot" on TLC very close to the product. A: This is likely the Schiff Base intermediate or Bis-phenoxy methane .

-

Diagnosis: If the spot disappears after shaking the TLC sample with dilute acid, it was the imine/Schiff base.

-

Fix: Increase the hydrolysis time during workup. Stir the quenched mixture with 1N HCl for at least 30 minutes before extraction.

Q: The product is an inseparable oil/grease. A: This is the "Lipid Curse" of the C15 chain.

-

Fix: Do not rely on crystallization. Use a Silica Gel Plug .

-

Eluent: 5% EtOAc in Hexanes.

-

The non-polar PDP-aldehyde moves fast; polar tars stay at the top.

-

Legacy Support: Reimer-Tiemann (If Mg-Method is unavailable)

If you are forced to use Reimer-Tiemann (CHCl₃/NaOH), you must modify the standard protocol to account for the C15 tail.

The "Phase Transfer" Modification

Standard aqueous NaOH cannot reach the lipophilic PDP effectively, leading to low conversion and high tar formation (due to harsh heating).

Protocol Adjustment:

-

Add a Surfactant: Use CTAB (Cetyltrimethylammonium bromide) or TBAB at 5 mol%.

-

Temperature Control: Do not exceed 65°C. Higher temperatures exponentially increase polymerization of the phenoxide.

Figure 2: Decision workflow for selecting the optimal synthetic route.

References

-

Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. (The seminal protocol for Mg-mediated formylation).

-

Casiraghi, G., et al. (1980). Selective reactions between phenols and formaldehyde. A novel route to salicylaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1862-1865. (Mechanistic grounding for the Mg-template effect).

-

Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the Ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258.

-

Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169–184. (Comprehensive review of side reactions in legacy methods).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. byjus.com [byjus.com]

- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]

- 7. scholarworks.uni.edu [scholarworks.uni.edu]

- 8. m.youtube.com [m.youtube.com]

Validation & Comparative

A Comparative Guide to FTIR Analysis of Hydrogen Bonding in 4-Pentadecylphenol Supramolecular Complexes

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical exploration of Fourier Transform Infrared (FTIR) spectroscopy for characterizing hydrogen bonding in 4-Pentadecylphenol (4-PDP) supramolecular complexes. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach. This guide will objectively compare the performance of various FTIR techniques and contextualize the behavior of 4-PDP by comparing it with other relevant long-chain phenols.

The Significance of Hydrogen Bonding in this compound Supramolecular Assemblies

This compound (4-PDP), a derivative of cardanol found in cashew nut shell liquid (CNSL), is an amphiphilic molecule with a hydrophilic phenolic head and a long hydrophobic pentadecyl tail.[1] This structure allows 4-PDP to form a variety of supramolecular assemblies, driven by non-covalent interactions, with hydrogen bonding playing a pivotal role. The hydroxyl (-OH) group of the phenol is a potent hydrogen bond donor and acceptor, leading to the formation of dimers, oligomers, and more complex structures. The nature and strength of these hydrogen bonds dictate the physicochemical properties of the resulting supramolecular complexes, influencing their solubility, thermal stability, and potential applications in areas such as drug delivery and materials science.

FTIR spectroscopy is a powerful, non-destructive technique for probing these hydrogen bonds.[2] The vibrational frequencies of the functional groups involved in hydrogen bonding, particularly the O-H stretching and bending modes, are highly sensitive to their local environment.[3][4] By analyzing the shifts in these vibrational bands, we can gain valuable insights into the formation, strength, and dynamics of hydrogen-bonded networks in 4-PDP supramolecular complexes.

Comparative Analysis of 4-PDP and Other Long-Chain Phenols: An FTIR Perspective

To fully understand the hydrogen bonding behavior of 4-PDP, it is instructive to compare it with other 4-alkylphenols. The length and branching of the alkyl chain can influence the steric hindrance around the phenolic hydroxyl group and the packing of the molecules in the solid state, thereby affecting the hydrogen bonding network.

| Compound | Alkyl Chain | O-H Stretching Frequency (Hydrogen Bonded) (cm⁻¹) | Key Observations & References |

| This compound (derivative) | -C₁₅H₃₁ | ~3325 (broad) | The broadness of the peak is indicative of strong intermolecular hydrogen bonding in the solid state.[5] |

| Cardanol | Mixed C₁₅ chains | ~3172 (broad) | A major component of technical CNSL, cardanol's broad -OH band also signifies extensive hydrogen bonding.[1] |

| 4-Dodecylphenol | -C₁₂H₂₅ | ~3300-3400 (broad) | Similar to other long-chain phenols, it exhibits a broad O-H stretching band due to hydrogen bonding. Specific values can vary with sample preparation and phase. |

| Nonylphenol | -C₉H₁₉ (branched) | ~3350 (broad) | The branched alkyl chain can influence the packing and, consequently, the hydrogen bond network. |

| 4-tert-Butylphenol | -C(CH₃)₃ | ~3200-3400 (broad in solid) | The bulky tert-butyl group can sterically hinder the formation of extended hydrogen-bonded chains, affecting the peak position and shape.[6] In dilute non-polar solutions, a sharp "free" -OH peak is more readily observed. |

| Phenol | -H | ~3230-3550 (broad) | The parent compound shows a very broad O-H band in the condensed phase due to strong hydrogen bonding.[7] |

Interpretation of the Comparative Data: